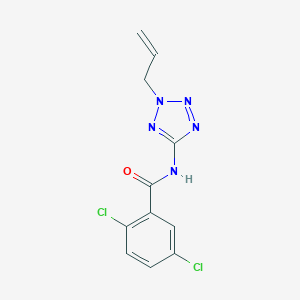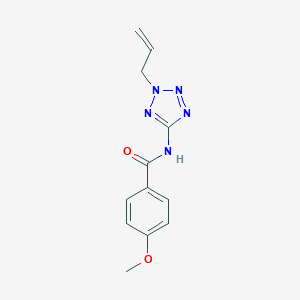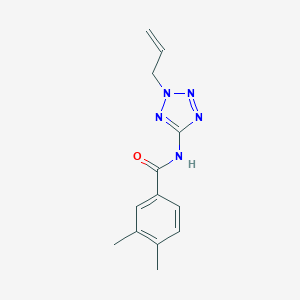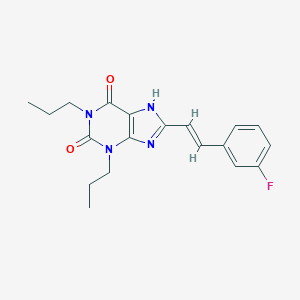
1-Aombc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aombc, also known as 1-(4-Amino-3-methyl-phenyl)-2-oxo-pyrrolidine-3-carboxylic acid, is a synthetic compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in glucose homeostasis, and their degradation by DPP-4 results in impaired insulin secretion and glucose intolerance. Therefore, 1-Aombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes.
Wirkmechanismus
1-AombcAombc exerts its pharmacological effects by inhibiting the enzymatic activity of DPP-4. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn leads to improved insulin secretion and glucose tolerance.
Biochemische Und Physiologische Effekte
1-AombcAombc has been shown to have several biochemical and physiological effects. It increases insulin secretion and improves glucose tolerance by inhibiting DPP-4 and increasing the levels of incretin hormones. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, it has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-AombcAombc in lab experiments is its potency and specificity for DPP-4 inhibition. Additionally, it has been extensively studied and characterized, making it a reliable tool compound for the study of incretin biology. However, one limitation is that its effects may be species-dependent, and therefore, caution should be exercised when extrapolating results from animal studies to humans.
Zukünftige Richtungen
There are several future directions for research on 1-AombcAombc. One area of interest is the development of more potent and selective DPP-4 inhibitors. Additionally, there is a need for further studies to elucidate the long-term safety and efficacy of 1-AombcAombc in humans. Furthermore, there is a growing interest in the use of combination therapies for the treatment of type 2 diabetes, and 1-AombcAombc may have potential as a component of such therapies. Finally, there is a need for further studies to understand the mechanisms underlying the beneficial effects of 1-AombcAombc on lipid metabolism and inflammation.
Synthesemethoden
The synthesis of 1-AombcAombc involves a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-Amino-3-methylphenylacetic acid, which is then converted to the corresponding amide using oxalyl chloride and dimethylformamide. The amide is then cyclized to form the pyrrolidine ring using trifluoroacetic acid, followed by oxidation using potassium permanganate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-AombcAombc has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. Additionally, it has been found to have beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels. Furthermore, 1-AombcAombc has been studied for its potential use as a tool compound in the study of incretin biology and the role of DPP-4 in glucose homeostasis.
Eigenschaften
CAS-Nummer |
141979-80-8 |
|---|---|
Produktname |
1-Aombc |
Molekularformel |
C20H25ClN2O2 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
(1R,9S)-3-(1-azabicyclo[2.2.2]octan-3-yl)-4-chloro-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-6-carboxamide |
InChI |
InChI=1S/C20H25ClN2O2/c21-16-9-14(20(22)24)19-17(12-2-1-3-13(8-12)25-19)18(16)15-10-23-6-4-11(15)5-7-23/h9,11-13,15H,1-8,10H2,(H2,22,24)/t12-,13+,15?/m1/s1 |
InChI-Schlüssel |
YPNHVPTXMYZJQO-NEJHNUGDSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H](C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
Kanonische SMILES |
C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5 |
Synonyme |
1-AOMBC N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



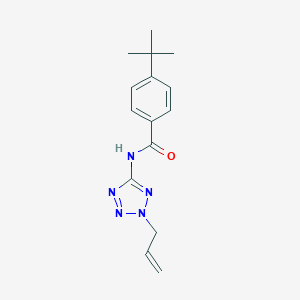
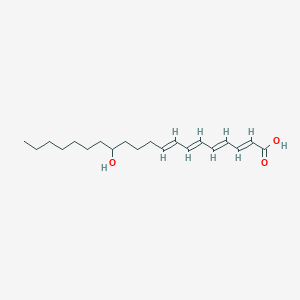
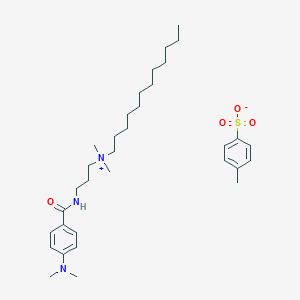
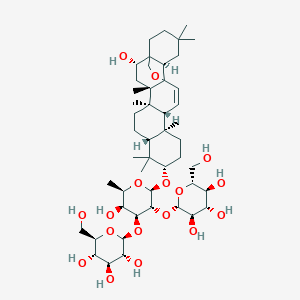
![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)
